2,2',4,5'-Tetrabromodiphenyl ether

Catalog No.
S648796
CAS No.
243982-82-3
M.F
C12H6Br4O
M. Wt
485.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,5'-Tetrabromodiphenyl ether

CAS Number

243982-82-3

Product Name

2,2',4,5'-Tetrabromodiphenyl ether

IUPAC Name

1,4-dibromo-2-(2,4-dibromophenoxy)benzene

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

InChI

InChI=1S/C12H6Br4O/c13-7-2-4-11(10(16)5-7)17-12-6-8(14)1-3-9(12)15/h1-6H

InChI Key

QWVDUBDYUPHNHY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br

Synonyms

2,2',4,5'-tetrabromodiphenyl ether, BDE 49

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C=CC(=C2)Br)Br

BDE No 49 is a ubiquitous environmental contaminant belonging to the class of polybrominated diphenyl ethers. It can find wide applications as a flame-retardants additive in consumer products ranging from textiles to polymers.
2,2',4,5'-Tetrabromodiphenyl ether is an organobromine compound and an aromatic ether.

2,2',4,5'-Tetrabromodiphenyl ether, also known as BDE-49, is a specific congener of polybrominated diphenyl ethers (PBDEs). While PBDEs are broadly used as flame retardants, individual congeners like BDE-49 are procured primarily as certified reference materials for environmental analysis, toxicological studies, and as standards for monitoring the metabolic breakdown of more complex PBDE mixtures.[1][2][3] Its utility stems from its distinct identity as a significant metabolic product of higher brominated ethers, such as BDE-99, found in various aquatic species.[3][4] Therefore, its procurement is often driven by the need for precise, isomer-specific quantification rather than for bulk flame-retardant applications.

Substituting 2,2',4,5'-Tetrabromodiphenyl ether (BDE-49) with other tetra-BDE isomers, such as the more common BDE-47, or with commercial PBDE mixtures is unreliable for quantitative applications. Different isomers exhibit unique chromatographic retention times, making co-elution a significant challenge in complex sample matrices; for example, the separation of BDE-49 and BDE-71 is a critical performance benchmark for analytical methods.[5][6][7] Furthermore, biological systems show stereo- and regio-specific metabolism, where BDE-49 is a major metabolite of other PBDEs while congeners like BDE-47 are not formed from the same precursors in certain species.[4] This metabolic specificity, combined with distinct toxicological profiles, necessitates the use of a pure, certified BDE-49 standard for accurate toxicological risk assessment and environmental monitoring.[3][8]

Essential Reference for Resolving Critical Isomer Pairs in Environmental Analytics

2,2',4,5'-Tetrabromodiphenyl ether (BDE-49) is a critical analytical standard because it frequently co-elutes with another tetra-BDE isomer, BDE-71, in gas chromatography (GC) systems. Regulatory and analytical methods, such as EPA Method 1614, mandate specific resolution criteria between these two congeners.[7][9] Achieving a valley height of less than 40% between the BDE-49 and BDE-71 peaks is a standard benchmark for column and method performance.[7][9] In contrast, the more common BDE-47 is typically well-separated from other congeners on most standard GC columns.[10] This makes a pure BDE-49 standard indispensable for method development, validation, and ensuring accurate quantification in accredited environmental laboratories.

Evidence DimensionChromatographic Resolution Requirement
Target Compound DataMust be chromatographically resolved from BDE-71 with <40% valley height per EPA Method 1614.
Comparator Or BaselineBDE-47: Generally well-separated from other BDE congeners on all seven common GC columns tested in one major study.
Quantified DifferenceQualitative but critical; BDE-49 has a mandated resolution requirement against a specific, challenging isomer pair, whereas BDE-47 does not.
ConditionsGas Chromatography (GC) analysis of environmental samples, specifically using columns like Rtx-1614 designed to meet regulatory method criteria.

Procurement of BDE-49 is mandatory for labs that must comply with official methods requiring the specific resolution of the BDE-49/BDE-71 isomer pair for accurate environmental monitoring.

Unique Biological Relevance as a Key Metabolite of Higher PBDEs

BDE-49 is a significant metabolic debromination product of higher brominated congeners, such as BDE-99, in the hepatic systems of fish species including coho salmon, carp, and rainbow trout.[3][4] In contrast, studies of in-vitro hepatic metabolism in these species did not detect BDE-47 as a metabolite of the eleven congeners tested (except in carp).[4] This positions BDE-49 as a specific and necessary biomarker for assessing the biotransformation and bioaccumulation of certain commercial PBDE mixtures in aquatic ecosystems. For accurate toxicological studies investigating the effects of these metabolic pathways, a BDE-49 standard is required and cannot be substituted by BDE-47.

Evidence DimensionMetabolic Formation in Fish
Target Compound DataObserved as a major metabolite from the debromination of higher PBDEs (e.g., BDE-99) in salmon, carp, and trout.
Comparator Or BaselineBDE-47: Not detected as a metabolite from the same precursors in trout and salmon.
Quantified DifferenceQualitative but definitive difference in metabolic pathways; BDE-49 is a product while BDE-47 is not (in most tested species).
ConditionsIn vitro hepatic metabolism studies in rainbow trout, common carp, and Chinook salmon.

Researchers studying the in-vivo breakdown and toxicity of commercial flame retardants require this specific isomer to trace key metabolic pathways that do not produce other, more common isomers.

Potent Mitochondrial Inhibitor at Low Nanomolar Concentrations

BDE-49 demonstrates potent and complex effects on mitochondrial function at concentrations relevant to those found in biological tissues. In isolated brain mitochondria, BDE-49 acts as an uncoupler at concentrations below 0.1 nM and as an inhibitor of electron transport at concentrations above 1 nM.[8][11] Specifically, it inhibits Complex V with an IC50 of 6 nM and Complex IV with an IC50 of 40 nM.[8][11] While its more prevalent isomer BDE-47 is also a known neurotoxicant, the specific high potency of BDE-49 as a mitochondrial inhibitor at these low nanomolar concentrations distinguishes its toxicological profile and makes it a critical subject for research into PBDE-induced neurodevelopmental disorders.[8]

Evidence DimensionMitochondrial Complex Inhibition (IC50)
Target Compound DataComplex V: IC50 = 6 nM; Complex IV: IC50 = 40 nM.
Comparator Or BaselineBDE-47: Also known to induce mitochondrial dysfunction, but the specific IC50 values for BDE-49 highlight its high potency at very low, biologically achievable concentrations.
Quantified DifferenceBDE-49 inhibits mitochondrial respiration at low nanomolar concentrations (IC50 = 6 nM for Complex V).
ConditionsIn vitro assay using isolated rat brain mitochondria.

This specific, high-potency mitochondrial toxicity makes BDE-49 a non-substitutable tool for researchers investigating the mechanisms of PBDE neurotoxicity at environmentally relevant exposure levels.

Method Development and Validation for Environmental Monitoring

Use as a certified analytical standard for developing and validating chromatographic methods compliant with regulatory standards like EPA Method 1614. Its procurement is essential for resolving the critical BDE-49/BDE-71 isomer pair, ensuring accurate quantification of PBDEs in soil, sediment, and biological tissues.[7][9]

Reference Standard for Ecotoxicology and Biotransformation Studies

Employ as a specific reference material to trace and quantify the metabolic pathways of higher-brominated flame retardants in environmental and laboratory studies. As a known major metabolite in several fish species, it is a necessary tool for assessing the bioaccumulation and ultimate fate of commercial PBDE mixtures.[3][4]

Investigative Tool in Mechanistic and Neurodevelopmental Toxicology

Utilize as a specific toxicant in in-vitro studies to investigate the mechanisms of PBDE-induced neurotoxicity. Its demonstrated high potency as a mitochondrial inhibitor at low nanomolar concentrations makes it a crucial compound for research into how environmentally relevant exposures can impact cellular energy metabolism and neuronal development.[8]

XLogP3

6.2

UNII

D24364111Z

Wikipedia

2,2',4,5'-tetrabromodiphenyl ether

Dates

Last modified: 08-15-2023

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